molecular formula C22H20FNO4S B383479 Ethyl 2-(2-fluorobenzamido)-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate CAS No. 496028-15-0

Ethyl 2-(2-fluorobenzamido)-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate

Cat. No.: B383479
CAS No.: 496028-15-0
M. Wt: 413.5g/mol
InChI Key: GNLSRDNJOWSDOY-UHFFFAOYSA-N
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Description

Ethyl 2-(2-fluorobenzamido)-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a complex structure with multiple functional groups, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-fluorobenzamido)-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Core: The thiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.

    Introduction of the Fluorobenzamido Group: This step involves the reaction of the thiophene core with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the 2-(2-fluorobenzamido) group.

    Addition of the Methoxyphenyl Group: The 4-(4-methoxyphenyl) group can be introduced through a Suzuki coupling reaction using 4-methoxyphenylboronic acid and a palladium catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-fluorobenzamido)-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Ethyl 2-(2-fluorobenzamido)-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Research: The compound is used in biological assays to investigate its effects on various cellular processes and molecular targets.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Industrial Applications: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-fluorobenzamido)-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Ethyl 2-(2-fluorobenzamido)-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

  • Ethyl 2-(2-chlorobenzamido)-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate
  • Ethyl 2-(2-bromobenzamido)-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate
  • Ethyl 2-(2-iodobenzamido)-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate

These similar compounds differ in the halogen substituent on the benzamido group, which can influence their chemical reactivity and biological activity. This compound is unique due to the presence of the fluorine atom, which can enhance its stability and bioavailability compared to its chloro, bromo, and iodo counterparts.

Properties

IUPAC Name

ethyl 2-[(2-fluorobenzoyl)amino]-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO4S/c1-4-28-22(26)19-18(14-9-11-15(27-3)12-10-14)13(2)29-21(19)24-20(25)16-7-5-6-8-17(16)23/h5-12H,4H2,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLSRDNJOWSDOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)OC)C)NC(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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